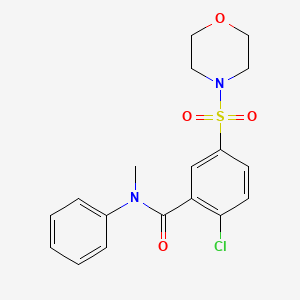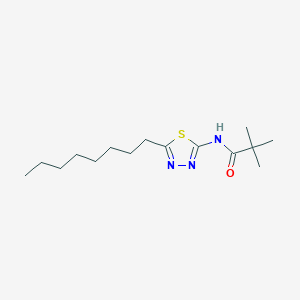![molecular formula C18H18FNO B4585474 N-[2-(4-氟苯基)乙基]-2-甲基-3-苯基丙烯酰胺](/img/structure/B4585474.png)
N-[2-(4-氟苯基)乙基]-2-甲基-3-苯基丙烯酰胺
描述
Synthesis Analysis
The synthesis of compounds structurally similar to N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylacrylamide often involves multi-step reactions, starting from basic aromatic compounds and incorporating various functional groups through reactions such as nitration, halogenation, and acylation. For example, the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate in glacial acetic acid demonstrates the complexity of these processes (Sapnakumari et al., 2014).
Molecular Structure Analysis
Structural characterization of similar compounds is typically achieved using techniques such as FT-IR, NMR, and X-ray diffraction. The molecular structure is crucial for understanding the compound's reactivity and interactions. For instance, the crystal structure of a related compound was elucidated, showing an orthorhombic space group with specific hydrogen bonding patterns that contribute to its stability (Sapnakumari et al., 2014).
Chemical Reactions and Properties
The chemical behavior of compounds like N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylacrylamide is influenced by the functional groups present. Reactions such as nucleophilic substitutions, electrophilic additions, and cycloadditions are common. These reactions are pivotal for further functionalization and application of the compounds in various fields.
Physical Properties Analysis
Physical properties, including melting points, boiling points, solubility, and crystal structure, are essential for practical applications. The orthorhombic crystal structure and specific unit-cell parameters of related compounds provide insights into the solid-state behavior of N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylacrylamide (Sapnakumari et al., 2014).
科学研究应用
合成与表征
- N-[2-(4-氟苯基)乙基]-2-甲基-3-苯基丙烯酰胺和类似化合物被合成用于各种科学目的,包括药物研究。例如,相关化合物乙基 2-((3-(4-氟苯基)-6-甲基-4-氧代-3,4-二氢喹唑啉-2-基)硫代) 乙酸酯的合成涉及核磁共振、拉曼和红外光谱等分析技术。这一过程对于理解该化合物的结构和潜在的生物活性至关重要 (Riadi 等人,2021).
生物学评估和分子对接
- 相关衍生物被评估其生物活性。例如,上述化合物被测试了针对各种人类癌细胞系的细胞毒活性。此类评估对于确定这些化合物在治疗癌症等疾病中的治疗潜力至关重要 (Riadi 等人,2021).
在神经系统疾病中的应用
- 类似于 N-[2-(4-氟苯基)乙基]-2-甲基-3-苯基丙烯酰胺的化合物被研究其治疗神经系统疾病的潜力。例如,一项研究探索了相关化合物对阿尔茨海默病中神经纤维缠结和β-淀粉样斑块的结合特性 (Shoghi-Jadid 等人,2002).
抗增殖特性
- 一些衍生物对癌细胞系表现出抗增殖特性。这表明它们在癌症研究和治疗中的潜在用途 (Pawar、Pansare 和 Shinde,2018).
在传感器开发中的用途
- 该化合物的衍生物还用于化学传感器的开发,例如荧光 pH 传感器,它们在分析化学和诊断学中具有应用 (Yang 等人,2013).
属性
IUPAC Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-14(13-16-5-3-2-4-6-16)18(21)20-12-11-15-7-9-17(19)10-8-15/h2-10,13H,11-12H2,1H3,(H,20,21)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQIRLPWSCYCFU-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-ethyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585405.png)
![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4585412.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B4585415.png)

![3-[(4-tert-butylphenoxy)methyl]-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585424.png)
![1-cyclopropyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4585426.png)

![2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4585440.png)
![N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4585450.png)
![3-(2-phenylethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4585455.png)
![isopropyl 3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4585457.png)

![ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4585466.png)